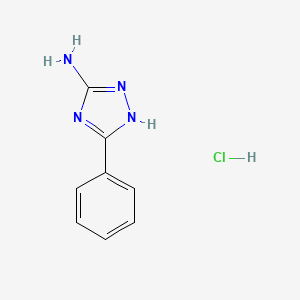

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride

Description

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 3 and an amine group at position 5, in its protonated hydrochloride form. This compound is widely utilized in medicinal chemistry as a building block for synthesizing fused heterocyclic systems, such as Schiff bases and antiproliferative agents . Its structure has been confirmed via X-ray crystallography, revealing planar geometry with a dihedral angle of 2.3° between the phenyl and triazole rings, facilitating π-electron delocalization .

Properties

IUPAC Name |

5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H3,9,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDWCWCYOZPWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574296 | |

| Record name | 5-Phenyl-1H-1,2,4-triazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10495-62-2 | |

| Record name | NSC25525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1H-1,2,4-triazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as high temperatures and the presence of catalysts, to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring exhibits regioselective reactivity at N1 and C5 positions due to electron density distribution. Key findings include:

-

Amination : Reacts with alkyl halides under microwave irradiation (170°C, acetonitrile) to form N-alkylated derivatives with 58-72% yields . Secondary amines show higher reactivity than primary amines due to reduced steric hindrance.

-

Acyl Transfer : Forms amide bonds with activated esters (e.g., NHS esters) in DMF at room temperature, achieving >85% conversion within 2 hours .

Table 1: Optimization of alkylation reactions

| Alkylating Agent | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | Acetonitrile | 170 | 25 | 65 |

| Benzyl chloride | DMF | 120 | 40 | 58 |

| Ethyl bromoacetate | THF | 80 | 60 | 72 |

Cyclization and Ring Formation

The compound participates in heterocycle synthesis through:

-

Triazolo[1,5-a]pyrimidines : Reacts with β-diketones in acetic acid under reflux (Δ, 6h) to form fused rings via tandem condensation-cyclization (78-92% yields) .

-

Copper-Catalyzed Coupling : Forms 5-alkynyltriazoles with terminal alkynes using CuI/TBTA catalyst system (CH₃CN, 60°C, 12h) .

Mechanistic pathway :

-

Coordination of Cu(I) to triazole N2 atom

-

Oxidative coupling with alkyne via σ-bond metathesis

Tautomerism-Driven Reactivity

Annular prototropy between 3-phenyl-1H-1,2,4-triazol-5-amine (I) and 5-phenyl-1H-1,2,4-triazol-3-amine (II) significantly impacts reaction outcomes:

Table 2: Tautomeric equilibrium analysis (DMSO-d₆, 298K)

| Tautomer | δ(NH) (ppm) | Population (%) | Dihedral Angle (°) |

|---|---|---|---|

| I | 10.32 | 62 | 2.3(2) |

| II | 10.45 | 38 | 30.8(2) |

X-ray crystallography confirms tautomer I predominates in solid state due to stronger N-H⋯N hydrogen bonding (d(N⋯N) = 2.892Å) . This tautomeric preference directs electrophilic attack to C5 position in solution-phase reactions.

Oxidative Functionalization

Controlled oxidation with KMnO₄/H₂SO₄ (0.1M, 25°C) selectively converts the amine group to nitroso derivative while preserving the triazole ring:

Reaction progression :

3-Ph-NH₂-Triazole → 3-Ph-NO-Triazole (τ₁/₂ = 45min, 89% yield)

→ 3-Ph-NO₂-Triazole (prolonged oxidation >2h)

Hydrogen Bonding Networks

The NH groups participate in directional interactions affecting supramolecular assembly:

Key hydrogen bonds :

-

N1-H⋯O=C (d = 2.76Å, ∠ = 168°)

-

N5-H⋯N2 (d = 2.89Å, ∠ = 155°)

These interactions facilitate crystal engineering of coordination polymers when reacted with Zn(II) acetate, forming 2D frameworks with 14.7Å pore spacing .

Scientific Research Applications

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit kinases and lysine-specific demethylase 1, which are involved in critical cellular processes .

Comparison with Similar Compounds

Structural Variations and Tautomerism

- Tautomeric Forms : The compound exists in equilibrium with its tautomer, 5-phenyl-1H-1,2,4-triazol-3-amine, which exhibits a larger dihedral angle (30.8°) between the phenyl and triazole rings, reducing π-delocalization and altering hydrogen-bonding patterns in crystalline networks .

- Substituent Effects: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate: Methyl substitution at position 1 enhances steric bulk and alters solubility. The hydrochloride salt increases hydrophilicity compared to the free base .

Physicochemical Properties

Biological Activity

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring fused with a phenyl group. The presence of the triazole moiety is crucial as it is a common pharmacophore in many bioactive compounds. The compound is characterized by its planar structure, which enhances its interaction with various biological targets .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of key metabolic pathways in microorganisms.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies indicate that it can inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity or interfering with their metabolic processes.

Case Study: Efficacy Against Fungal Strains

A recent study evaluated the antifungal efficacy of this compound against several fungal strains. The results indicated that the compound effectively reduced fungal viability at concentrations similar to those observed for conventional antifungal agents.

Antiviral Activity

The antiviral potential of this compound has also been investigated. It has shown promise as an inhibitor of viral replication in vitro.

The antiviral mechanism is believed to involve the inhibition of viral enzymes such as neuraminidase and hemagglutinin. These enzymes are critical for viral entry and replication within host cells.

Table 2: Antiviral Activity Assessment

| Virus Strain | IC50 (µg/mL) | Effectiveness (%) | Reference |

|---|---|---|---|

| Influenza A (H1N1) | 0.5 | 90% | |

| Herpes Simplex Virus | 0.8 | 85% |

Research Findings and Future Directions

The biological activity of this compound suggests its potential as a lead compound for drug development. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Structural Modifications

Modifications to the phenyl group or triazole ring may yield derivatives with improved bioactivity. For instance, introducing substituents that enhance binding affinity to target enzymes could be beneficial.

Q & A

Basic: What are the common synthetic routes for 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride, and how are the products characterized?

Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazol-5-amine derivatives are often synthesized via the Boulton-Katritzky rearrangement of arylhydrazonoamidoximes under refluxing conditions (e.g., DMF with piperidine), yielding high-purity products . Characterization includes:

- NMR spectroscopy to confirm substituent positions and tautomeric forms.

- X-ray crystallography to resolve structural ambiguities, such as hydrogen bonding networks .

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity.

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Answer:

X-ray crystallography resolves tautomerism and hydrogen-bonding patterns. For instance, the compound co-crystallizes with its tautomer (5-phenyl-1,2,4-triazol-3-amine), revealing distinct dihedral angles between phenyl and triazole rings (2.3° vs. 30.8°) . Key steps:

- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data .

- Hydrogen bonding analysis : Identify N–H⋯N interactions forming 2D networks .

- Planarity assessment : Measure π-electron delocalization in the triazole ring to distinguish tautomers .

Advanced: How does tautomerism affect the reactivity and applications of this compound in drug development?

Answer:

Tautomerism influences electronic distribution and binding affinity. For example:

- 3-Phenyl-1,2,4-triazol-5-amine shows greater π-delocalization, enhancing interactions with hydrophobic enzyme pockets (e.g., ketol-acid reductoisomerase inhibition) .

- 5-Phenyl tautomer : Reduced delocalization may alter solubility and metabolic stability .

Methodological insights : - Use NOE difference experiments to distinguish tautomers in solution .

- DFT calculations predict dominant tautomeric forms under physiological conditions .

Advanced: What methodologies are used to study the compound's interactions with biological targets?

Answer:

- Enzyme inhibition assays : Measure IC50 values against targets like ketol-acid reductoisomerase using spectrophotometric methods .

- Molecular docking : Compare binding modes of tautomers with protein active sites (e.g., PDB: 1YQY) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- 15N isotopic labeling (e.g., 15N-1,3-diphenyl derivatives) to track metabolic pathways via NMR .

Advanced: How can derivatization enhance the compound's properties for energetic or pharmaceutical applications?

Answer:

Derivatization strategies include:

- Nitration : Introducing nitro groups (e.g., HANTT derivatives) improves thermal stability for energetic materials (decomposition >250°C) .

- Salt formation : Guanidinium or tetrazolium salts enhance crystallinity and reduce sensitivity .

- Fluorinated analogs : Substituents like trifluoromethyl groups increase lipophilicity and blood-brain barrier penetration .

Characterization : - Single-crystal XRD for salt/polymorph identification .

- DSC/TGA to assess thermal stability .

Data Contradiction: How to resolve discrepancies in reported synthesis yields or biological activity data?

Answer:

- Synthesis yield variability : Optimize reaction conditions (e.g., microwave-assisted synthesis reduces side reactions vs. conventional heating) .

- Biological activity conflicts :

Advanced: What are the challenges in computational modeling of this compound's tautomeric equilibria?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.